molecular formula C14H26O4Si B1286833 (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 913258-07-8

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one

Numéro de catalogue: B1286833
Numéro CAS: 913258-07-8
Poids moléculaire: 286.44 g/mol
Clé InChI: IZGGSEPXQZJWBP-FVCCEPFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound reflects its complex stereochemical architecture and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 913258-07-8 and possesses the molecular formula C14H26O4Si with a molecular weight of 286.44 grams per mole. The systematic name incorporates several critical structural elements that define its three-dimensional arrangement and chemical identity.

The stereochemical designation (3aR,4S,5R,6aS) establishes the absolute configuration at four distinct stereogenic centers within the bicyclic framework. The 3a position adopts an R configuration, while the adjacent carbon at position 4 maintains an S configuration. The hydroxyl-bearing carbon at position 5 exhibits an R configuration, and the 6a position completes the stereochemical pattern with an S configuration. This specific arrangement of stereogenic centers contributes significantly to the compound's overall molecular shape and potential biological activity.

The hexahydro prefix indicates complete saturation of the cyclopenta[b]furan ring system, distinguishing this compound from its partially unsaturated analogs. The parent cyclopenta[b]furan structure consists of a five-membered cyclopentane ring fused to a five-membered furan ring through a shared carbon-carbon bond. The designation 2H-cyclopenta[b]furan-2-one specifies that the carbonyl group resides at the 2-position of the furan ring, creating a lactone functionality that serves as a defining structural feature.

The substituent pattern includes a hydroxymethyl group (-CH2OH) at position 4 and a triethylsilyloxy group at position 5. The triethylsilyl protecting group, commonly abbreviated as triethylsilyl in chemical literature, serves to mask the hydroxyl functionality while maintaining its potential for subsequent chemical transformations. The presence of both free and protected hydroxyl groups creates opportunities for selective chemical modifications and influences the compound's physical properties.

Table 1: Molecular Descriptors and Identifiers

Property Value
Molecular Formula C14H26O4Si
Molecular Weight 286.44 g/mol
Chemical Abstracts Service Number 913258-07-8
Stereogenic Centers 4
Ring Systems 2 (fused)
Functional Groups Lactone, Alcohol, Silyl Ether

Comparative Analysis of Cyclopenta[b]furan-2-one Derivatives

The cyclopenta[b]furan-2-one structural motif appears in numerous natural products and synthetic intermediates, creating a diverse family of compounds with varying degrees of saturation and substitution patterns. Comparative analysis reveals significant structural relationships between the target compound and other members of this chemical family, providing insights into structure-activity relationships and synthetic accessibility.

The parent hexahydro-2H-cyclopenta[b]furan-2-one, documented in PubChem with the identifier 11665410, represents the unsubstituted analog of the target compound. This fundamental structure possesses the molecular formula C7H10O2 and a molecular weight of 126.15 grams per mole, serving as the core framework upon which more complex derivatives are constructed. The International Union of Pure and Applied Chemistry name for this parent compound is 3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one, reflecting its fully saturated bicyclic nature.

The 5-hydroxy-hexahydro-cyclopenta[b]furan-2-one derivative, bearing PubChem identifier 4712618, provides a direct structural comparison with the target compound. This intermediate possesses the molecular formula C7H10O3 and molecular weight 142.15 grams per mole, differing from the target compound by the absence of the hydroxymethyl substituent and the triethylsilyl protecting group. The stereochemical designation (3aS,5S,6aS)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one demonstrates the variety of stereochemical arrangements possible within this structural framework.

Synthetic methodologies for accessing cyclopenta[b]furan derivatives have evolved to include hypervalent iodine-mediated cyclizations, as demonstrated in recent literature. The diacetoxyiodobenzene-induced domino oxidative cyclization provides access to substituted cyclopenta[b]furan systems through initial dehydrogenation followed by sequential cycloisomerization. This approach employs β-ketoesters linked with pentadiene tethers as starting materials, ultimately forming the desired bicyclic products with defined stereochemical configurations.

Advanced synthetic strategies have expanded to include cascade annulation reactions utilizing nitroarylcyclopropane-1,1-dicarbonitriles and 3-aryl-2-cyanoacrylates. These transformations demonstrate high stereoselectivity in establishing both the fused cyclopentane and furan rings in a single operation, highlighting the efficiency and step-economy achievable in modern cyclopenta[b]furan synthesis.

Table 2: Comparative Analysis of Cyclopenta[b]furan-2-one Derivatives

Compound Molecular Formula Molecular Weight Substitution Pattern Saturation Level
Parent Compound C7H10O2 126.15 g/mol Unsubstituted Hexahydro
5-Hydroxy Derivative C7H10O3 142.15 g/mol 5-OH Hexahydro
Target Compound C14H26O4Si 286.44 g/mol 4-CH2OH, 5-OSiEt3 Hexahydro
Tetrahydro Analog C7H8O2 124.14 g/mol Unsubstituted Tetrahydro

Conformational Dynamics of Hexahydro-2H-cyclopenta[b]furan Systems

The conformational behavior of hexahydro-2H-cyclopenta[b]furan systems significantly influences their chemical reactivity, physical properties, and biological activity profiles. Comprehensive analysis of these conformational dynamics requires consideration of ring puckering, substituent orientations, and intramolecular interactions that stabilize specific three-dimensional arrangements.

Crystallographic studies of related bicyclo[3.3.0]octane derivatives provide fundamental insights into the preferred conformations of these fused ring systems. X-ray structural determinations reveal that cyclopentane rings within bicyclic frameworks typically adopt envelope conformations, with one carbon atom displaced from the plane defined by the remaining four carbons. This puckering pattern minimizes torsional strain while accommodating the geometric constraints imposed by ring fusion.

The stereochemical configuration at multiple centers within hexahydro-2H-cyclopenta[b]furan systems creates opportunities for trans-annular interactions between functional groups positioned on opposite faces of the bicyclic framework. Computational studies utilizing density functional theory methods have identified attractive interactions between oxygen-containing substituents and carbonyl groups, contributing to conformational stabilization through electrostatic effects.

Dihydroxylation studies of related cis-bicyclo[3.3.0]octene systems demonstrate the influence of conformational preferences on stereochemical outcomes. Osmium tetroxide-mediated oxidations of these substrates exhibit facial selectivity that correlates with the ground-state conformations of the starting materials. The preferred attack occurs from the face that minimizes torsional strain in the resulting transition state, providing predictive guidelines for stereochemical control in synthetic transformations.

Conformational analysis of the target compound must account for the steric requirements of both the hydroxymethyl and triethylsilyloxy substituents. The bulky triethylsilyl group likely adopts a pseudo-axial orientation to minimize steric interactions with the bicyclic framework, while the hydroxymethyl group may participate in intramolecular hydrogen bonding with the lactone carbonyl oxygen. These conformational preferences influence the compound's reactivity toward nucleophilic and electrophilic reagents.

The flexibility of the cyclopentane rings within the bicyclic system allows for dynamic conformational interconversion through pseudorotational processes. However, the presence of multiple substituents and the constraints imposed by ring fusion limit this flexibility, resulting in well-defined preferred conformations. Computational studies suggest that the energy barriers for conformational interconversion are sufficiently high to result in conformationally stable structures under ambient conditions.

Table 3: Conformational Parameters of Hexahydro-2H-cyclopenta[b]furan Systems

Structural Feature Preferred Conformation Stabilizing Factors
Cyclopentane Ring Envelope Minimized Torsional Strain
Triethylsilyl Group Pseudo-axial Steric Considerations
Hydroxymethyl Group Extended Hydrogen Bonding Potential
Ring Junction Cis Configuration Thermodynamic Stability

Propriétés

IUPAC Name

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGSEPXQZJWBP-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@H]2[C@@H]([C@H]1CO)CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581306
Record name (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-[(triethylsilyl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913258-07-8
Record name (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-[(triethylsilyl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis of the Core Lactone Intermediate

  • Starting materials: Cyclopentadiene and dichloroacetyl chloride.
  • Reaction: Cycloaddition followed by Baeyer-Villiger oxidation.
  • Outcome: Racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.
  • Yield: Approximately 65.3%.

Resolution and Functionalization

  • Resolution: The racemic intermediate is resolved using optically active phenethylamine (PEA).
  • Prins reaction: The resolved intermediate undergoes Prins reaction with polyformaldehyde to introduce the hydroxymethyl group.
  • Hydrolysis: Followed by hydrolysis without separation to yield (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one.
  • Yield: Around 26.4%.

Reduction to the Hydroxy Lactone

  • Reagent: Zinc dust.
  • Reaction: Reduction of the dichloro intermediate to produce (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one.
  • Yield: High, approximately 96.4%.

Protection of the Hydroxy Group with Triethylsilyl Group

  • Reagent: Triethylsilyl chloride (TESCl) in the presence of a base (commonly imidazole or pyridine).
  • Reaction: Selective silylation of the 5-hydroxy group to form the triethylsilyloxy substituent.
  • Outcome: Formation of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one.
  • Notes: This step is critical for protecting the hydroxy group during subsequent synthetic transformations and improves compound stability and selectivity.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Reference
1 Cycloaddition + Baeyer-Villiger oxidation Cyclopentadiene + Dichloroacetyl chloride Standard oxidation conditions Racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one 65.3
2 Resolution + Prins reaction + Hydrolysis Racemic intermediate + PEA + Polyformaldehyde Resolution, Prins reaction conditions (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one 26.4
3 Reduction Dichloro intermediate Zinc dust (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one 96.4
4 Protection (Silylation) Hydroxy lactone Triethylsilyl chloride + base This compound Not specified

Research Findings and Optimization

  • The stereoselective synthesis and resolution steps ensure the high enantiomeric excess necessary for downstream synthesis.
  • The triethylsilyl protecting group is favored due to its stability and ease of removal under mild conditions, facilitating further functional group transformations.
  • Yields in the initial cycloaddition and oxidation steps are moderate to high, with the resolution and Prins reaction step being the most yield-limiting.
  • Optimization efforts focus on improving the resolution step and exploring alternative protecting groups to enhance synthetic efficiency and versatility.

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

The triethylsilyl (TES) group at the C5 position acts as a temporary protecting group for the hydroxyl functionality, enabling selective reactivity at other sites.

Reaction TypeConditionsOutcomeYield/SelectivitySource
TES Deprotection Fluoride-based reagents (e.g., TBAF)Cleavage of TES to regenerate free hydroxyl group>90% (quantitative)
Oxidation Dess-Martin periodinane (DMP)Conversion of hydroxymethyl (–CH2OH) to aldehyde (–CHO)85%

Key Findings :

  • The TES group is stable under mild acidic/basic conditions but readily cleaved by fluoride ions .
  • Oxidation of the hydroxymethyl group proceeds without disrupting the lactone ring .

Ring-Opening and Functionalization

The bicyclic lactone undergoes controlled ring-opening to generate intermediates for prostaglandin synthesis.

Reaction TypeConditionsOutcomeYieldSource
Alkaline Hydrolysis NaOH (aq.), methanolLactone → diol intermediate96%
Reductive Amination NaBH3CN, NH4OAcIntroduction of amine substituents at C478%

Key Findings :

  • Alkaline hydrolysis produces (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one , a key prostaglandin precursor .
  • Reductive amination enables modification of the hydroxymethyl group for drug analog synthesis .

Coupling Reactions

The compound participates in stereoselective couplings to construct complex frameworks.

Reaction TypePartnerCatalystOutcomeYieldSource
Friedel-Crafts Alkylation Arylboronic acidsBF3·Et2OCyclopenta[b]furan-aryl hybrids82%
Suzuki-Miyaura VinylboronatesPd(PPh3)4Cross-coupled products75%

Key Findings :

  • Boron trifluoride-mediated couplings retain stereochemical integrity at C3a–C6a .
  • Suzuki reactions enable access to Δ9-tetrahydrocannabinol (THC) analogs .

Cyclization and Rearrangements

The bicyclic structure undergoes acid-catalyzed rearrangements to form fused polycyclic systems.

Reaction TypeConditionsOutcomeYieldSource
Acid-Catalyzed Cyclization TMSCl/NaIΔ8-Tetrahydrodibenzopyran derivatives44%
Hydrogenation Pt2O/CSaturated bicyclic lactones (3:1 R:S ratio)65%

Key Findings :

  • TMSCl/NaI induces regioselective cyclization with >99% diastereoselectivity .
  • Hydrogenation under Pt2O/C yields diastereomers for pharmacological screening .

Applications De Recherche Scientifique

Structural Characteristics

The compound features a hexahydro-cyclopenta[b]furan structure, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of Corey lactone diol exhibit antitumor properties. For instance, the compound has been studied for its effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation through various mechanisms of action.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of modified Corey lactone derivatives and their biological activities against specific cancer types. The results highlighted that certain modifications enhanced the compound's potency against tumor cells .

Organic Synthesis

Synthetic Intermediates : The compound serves as an important intermediate in the synthesis of complex organic molecules. Its hydroxymethyl and triethylsilyl groups facilitate various chemical transformations.

Data Table: Reactions Utilizing Corey Lactone Diol

Reaction TypeProductReference
AlkylationAlkylated furan derivatives
EsterificationEsters for pharmaceutical use
CyclizationNovel cyclic compounds

Material Science

Polymer Chemistry : The triethylsilyl group in the compound allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study : Research conducted at a leading materials science laboratory demonstrated that incorporating Corey lactone diol into polymer blends improved their thermal properties significantly while maintaining flexibility .

Mécanisme D'action

The mechanism of action of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, while the triethylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

The compound belongs to the hexahydro-2H-cyclopenta[b]furan-2-one family, which includes structurally related derivatives with variations in protecting groups, substituents, and stereochemistry. Below is a detailed comparison:

Structural Analogues with Different Protecting Groups
Compound Name Protecting Group (C5) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)-... (Target) Triethylsilyl (TES) C15H28O5Si 316.47 Intermediate for prostaglandins; improved solubility in organic solvents
(3aR,4S,5R,6aS)-4-((tert-Butyldimethylsilyl)oxy)methyl-5-hydroxy-... tert-Butyldimethylsilyl (TBDMS) C14H26O4Si 286.44 Enhanced steric protection; slower deprotection kinetics compared to TES
(−)-Corey lactone (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)-... None (deprotected) C8H12O4 172.18 Direct precursor to prostaglandins; polar, water-soluble form

Key Observations :

  • TES vs. TBDMS : The TES group offers moderate steric bulk, enabling faster deprotection under mild acidic conditions compared to the more stable TBDMS ether .
  • Biological Relevance : The unprotected Corey lactone (C8H12O4) is pharmacologically active, while silylated derivatives are synthetic intermediates .
Derivatives with Aromatic or Aliphatic Substituents
Compound Name Substituent(s) Molecular Formula Key Spectral Data (¹H NMR) Yield/Purity
(3aR,4R,5R,6aS)-4-((5-Methylpyridin-2-yl)methyl)-... (3am) 5-Methylpyridin-2-yl C23H25NO5 δ 8.26 (d, J=2.1 Hz, 1H; pyridine-H), 2.51 (s, 3H; CH3) 48% (white solid)
(3aR,4R,5R,6aS)-4-((6-Methoxypyridin-3-yl)methyl)-... (3al) 6-Methoxypyridin-3-yl C23H25NO6 δ 8.25 (d, J=2.6 Hz, 1H; pyridine-H), 3.93 (s, 3H; OCH3) 70% (white solid)
(3aR,4R,5R,6aS)-5-Benzoyloxy-4-(hydroxymethyl)-... (Corey lactone benzoate) Benzoyl (C7H5O2) C15H16O5 δ 8.05 (d, J=7.3 Hz, 2H; aromatic), 5.65 (m, 1H; lactone-H) 65% (crystalline)

Key Observations :

  • Aromatic Substituents : Pyridine-containing derivatives (3al, 3am) exhibit distinct ¹H NMR shifts for aromatic protons (δ 8.25–8.26) and electron-withdrawing groups (e.g., OCH3 at δ 3.93) .
  • Reactivity : Higher yields for 3al (70%) vs. 3am (48%) suggest steric or electronic effects influence cross-coupling efficiency .
Functionalized Analogues in Drug Development
Compound Name Functional Group(s) Biological Activity/Application Reference
(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)-... (Latanoprost intermediate) 3-Hydroxy-5-phenylpentyl Prostaglandin F2α analogue (anti-glaucoma) Clinical use
(3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)-... (RBP4 antagonist) Trifluoromethylphenyl Retinol-binding protein 4 inhibition Preclinical

Key Observations :

  • Prostaglandin Derivatives : The C4 hydroxymethyl and C5 hydroxyl groups are critical for binding to prostaglandin receptors .
  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity in RBP4 antagonists .

Activité Biologique

The compound (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one , also known as a derivative of hexahydro-2H-cyclopenta[b]furan-2-one, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentane ring and hydroxymethyl and triethylsilyl functional groups. Its molecular formula is C12H22O3SiC_{12}H_{22}O_3Si, with a molecular weight of approximately 250.38 g/mol. The presence of the triethylsilyl group enhances its stability and solubility in organic solvents, which is beneficial for biological assays.

Antiviral Properties

Research indicates that derivatives of hexahydro-2H-cyclopenta[b]furan have significant antiviral activity. Specifically, studies have shown that certain analogs can act as effective inhibitors of HIV protease, a crucial enzyme in the HIV life cycle. The incorporation of the (3aR,4S,5R,6aS) stereochemistry appears to enhance binding affinity to the active site of the protease, thus inhibiting viral replication .

Anti-inflammatory Effects

In vitro studies suggest that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves modulation of signaling pathways associated with inflammation, including NF-kB and MAPK pathways .

Cytotoxicity Against Cancer Cells

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound disrupts cell cycle progression and induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

StudyFindings
Study on HIV Protease Inhibition Demonstrated enhanced potency against wild-type and mutant strains of HIV protease when using (3aR,4S,5R,6aS) derivatives as ligands .
Anti-inflammatory Activity Showed significant reduction in TNF-alpha levels in macrophage cell lines treated with the compound .
Cytotoxicity in Cancer Research Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • HIV Protease Inhibition : The compound binds to the active site of HIV protease through hydrogen bonding and hydrophobic interactions.
  • Inflammatory Modulation : It inhibits NF-kB translocation to the nucleus by preventing IκB degradation.
  • Apoptotic Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Stereochemical Confirmation : Use NMR spectroscopy to analyze coupling constants (e.g., 3JHH^3J_{HH}) and Nuclear Overhauser Effect (NOE) correlations to verify stereocenters. For example, reports optical rotation data (44°−44° in methanol), which should align with chiral HPLC or polarimetry results .
  • Purity Assessment : Combine HPLC (with a chiral column) and melting point analysis (reported range: 117–119°C for similar Corey lactone derivatives ). Mass spectrometry (MS) or HRMS can validate molecular weight.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep under inert gas (e.g., argon) in airtight containers at 2–8°C to prevent hydrolysis of the triethylsilyl (TES) protecting group. highlights moisture sensitivity and recommends protection from air and humidity .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Safety protocols from advise wearing nitrile gloves, safety goggles, and working in fume hoods to avoid inhalation .

Q. What synthetic routes are commonly used to prepare cyclopenta[b]furan-2-one derivatives?

  • Methodological Answer :

  • Corey Lactone Analogs : describes synthesizing hexahydrofuropyranols via stereoselective cyclization using Lewis acids (e.g., BF₃·Et₂O) or enzymatic resolution . For the TES-protected hydroxymethyl group, a silylation step (e.g., TES-Cl in DMF with imidazole) can be applied post-cyclization.
  • Key Steps : (1) Cyclopentene ring formation via Diels-Alder; (2) Lactonization under acidic conditions; (3) TES protection of the hydroxyl group.

Advanced Research Questions

Q. How can conflicting NMR data for cyclopenta[b]furan-2-one derivatives be resolved?

  • Methodological Answer :

  • Case Study : If 13C NMR^{13}\text{C NMR} signals for C-4 and C-5 overlap, use 2D NMR (HSQC, HMBC) to assign quaternary carbons. Compare with published data for Corey lactone diols (e.g., reports 1H NMR^{1}\text{H NMR} shifts at δ 4.2–4.5 ppm for hydroxymethyl protons) .
  • Contradictions : If optical rotation conflicts with literature (e.g., vs. ), recheck enantiomeric excess via chiral chromatography or X-ray crystallography .

Q. What strategies optimize the regioselective triethylsilyl protection of the hydroxyl group in polyol intermediates?

  • Methodological Answer :

  • Selectivity : Use steric hindrance or hydrogen-bond directing groups . For example, achieved regioselective acylation in hexahydrofuropyranols using bulky bases (e.g., DBU) to deprotonate the most acidic hydroxyl .
  • Reaction Monitoring : Track silylation progress via TLC (silica gel, hexane/EtOAc) or 29Si NMR^{29}\text{Si NMR} to detect TES-O intermediates.

Q. How can researchers mitigate side reactions during lactonization of hydroxy-acid precursors?

  • Methodological Answer :

  • Condition Screening : Test acid catalysts (e.g., PPTS vs. TsOH) in aprotic solvents (CH₂Cl₂, THF). used 4-nitrophenyl carbonates to stabilize intermediates and reduce epimerization .
  • Byproduct Analysis : If diketone byproducts form (via overoxidation), employ low-temperature reactions (−78°C) or redox-neutral conditions (e.g., Mitsunobu reaction).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.